Enantioselective AR Binding: ~30-Fold Higher Affinity of (R)-Bicalutamide Versus (S)-Bicalutamide
(R)-Bicalutamide demonstrates substantially higher androgen receptor (AR) binding affinity compared to its (S)-enantiomer counterpart. The (R)-enantiomer exhibits an approximately 30-fold higher binding affinity to the AR than the (S)-enantiomer [1]. This enantioselective binding behavior is consistent across structurally related chiral nonsteroidal AR ligands, where all (R)-isomers demonstrate much higher binding affinity compared to their corresponding (S)-isomers [2].
| Evidence Dimension | Androgen receptor binding affinity (fold difference) |
|---|---|
| Target Compound Data | ~30-fold higher AR binding affinity relative to (S)-enantiomer |
| Comparator Or Baseline | (S)-Bicalutamide (baseline reference) |
| Quantified Difference | ≈30-fold higher affinity for (R)-enantiomer |
| Conditions | Androgen receptor competitive binding assay context |
Why This Matters
This enantioselectivity quantifies the specific contribution of the (R)-enantiomer to AR antagonism and explains why racemic bicalutamide requires twice the molar dose to achieve the same active species exposure.
- [1] Anjiechem. (R)-Bicalutamide Product Page. View Source
- [2] Kirkovsky L, Mukherjee A, Yin D, Dalton JT, Miller DD. Chiral Nonsteroidal Affinity Ligands for the Androgen Receptor. 1. Bicalutamide Analogues Bearing Electrophilic Groups in the B Aromatic Ring. J Med Chem. 2000;43(4):581-590. View Source
